

# Selectivity Profile of PRN1371: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: *FGFR1 inhibitor-6*

Cat. No.: *B15578334*

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For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the inhibitory activity of PRN1371, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), against a broad spectrum of other kinases.

PRN1371 is an irreversible covalent inhibitor that demonstrates high potency and selectivity for the FGFR family of receptor tyrosine kinases.<sup>[1]</sup> Its mechanism of action involves targeting a cysteine residue within the kinase active site, leading to sustained inhibition of FGFR signaling. <sup>[1]</sup> This guide summarizes the selectivity profile of PRN1371, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflow.

## Kinase Selectivity Profile of PRN1371

The selectivity of PRN1371 was assessed against a panel of 251 kinases. The data reveals that PRN1371 is remarkably selective for the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) and Colony-Stimulating Factor 1 Receptor (CSF1R). The half-maximal inhibitory concentrations (IC<sub>50</sub>) for these primary targets are in the low nanomolar range, indicating potent inhibition. In contrast, the vast majority of other kinases in the panel exhibit minimal inhibition, highlighting the high selectivity of PRN1371.

Target Kinase	IC50 (nM)	% Inhibition @ 1µM
FGFR1	0.6	>99
FGFR2	1.3	>99
FGFR3	4.1	>99
FGFR4	19.3	>99
CSF1R	8.1	>99
AAK1	>1000	<10
ABL1	>1000	<10
ACK1	>1000	<10
... (and 243 other kinases)	>1000	<10

This table is a representative summary. For the full 251-kinase panel data, please refer to the supplementary information of Brameld et al., J. Med. Chem. 2017, 60, 15, 6516–6527.

## Experimental Methodologies

The kinase inhibition data for PRN1371 was generated using a Caliper mobility shift assay. This electrophoretic mobility shift assay provides a quantitative measure of enzyme activity by detecting the conversion of a substrate to a product.

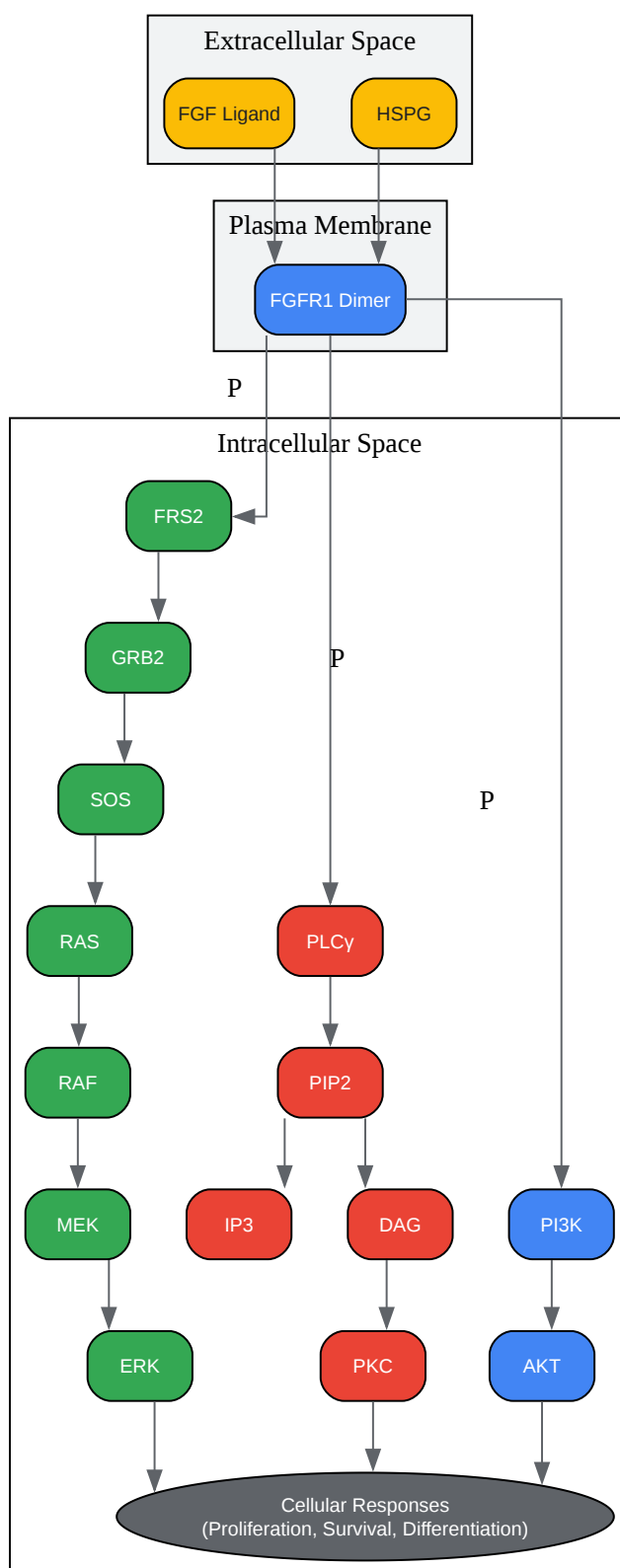
### Detailed Protocol: Caliper Mobility Shift Kinase Assay

- **Reaction Setup:** Kinase reactions are performed in a 384-well plate. Each well contains the specific kinase, a fluorescently labeled peptide substrate, ATP, and the test compound (PRN1371) at varying concentrations. The final assay volume is typically 25 µL.
- **Incubation:** The reaction plate is incubated at a controlled temperature (e.g., 28°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
- **Termination:** The enzymatic reaction is stopped by the addition of a stop buffer containing EDTA, which chelates the Mg<sup>2+</sup> ions necessary for kinase activity.

- **Electrophoretic Separation:** The reaction mixture is then introduced into a microfluidic chip in the Caliper LabChip EZ Reader. An electric field is applied, causing the substrate and the phosphorylated product to separate based on their difference in charge and size.
- **Detection and Analysis:** The fluorescently labeled molecules are detected as they pass a laser, and the amount of product formed is quantified. The percentage of inhibition at each concentration of PRN1371 is calculated relative to a no-inhibitor control. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

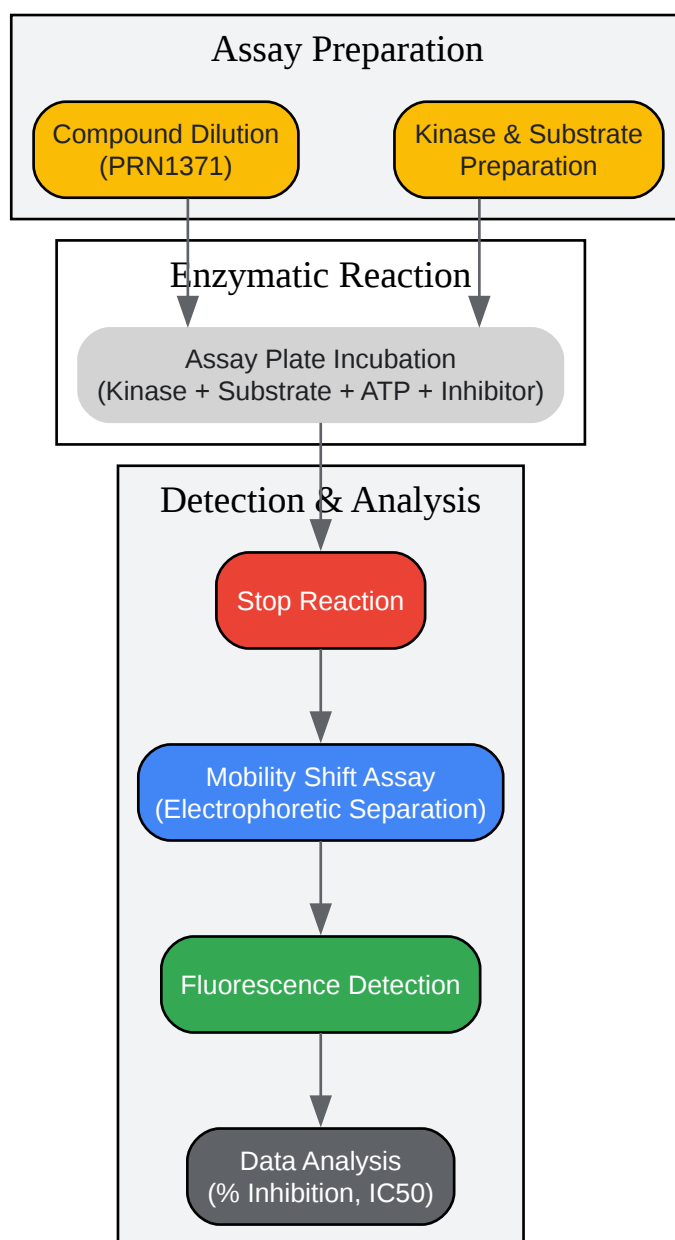
## Visualizing the Molecular Context

To better understand the biological context of PRN1371's activity, the following diagrams illustrate the FGFR1 signaling pathway and the experimental workflow for kinase selectivity profiling.



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Caption: FGFR1 Signaling Pathway.



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Caption: Kinase Selectivity Profiling Workflow.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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